

# Technical Guide: Characterization of 3-methoxy-6-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3-methoxy-6-methylpyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrile and methoxy functional groups offer sites for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and drug discovery programs. Pyridine carbonitrile derivatives, in particular, are recognized as important intermediates in the synthesis of various biologically active compounds.[1][2] This technical guide provides a summary of the available physicochemical properties and a generalized experimental approach for the synthesis and characterization of this compound.

# **Physicochemical Properties**

The fundamental physicochemical properties of 3-methoxy-6-methylpyridine-2-carbonitrile have been compiled from various chemical data sources.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	148.16 g/mol	[4]
CAS Number	95109-36-7 (as 3-methoxy-6-methylpicolinonitrile)	[4]
Appearance	Solid (predicted)	[3]

## **Spectroscopic Data (Predicted and Comparative)**

Detailed experimental spectroscopic data for 3-methoxy-6-methylpyridine-2-carbonitrile is not readily available in the public domain. However, data for the isomeric compound, 2-methoxy-6-methylpyridine-3-carbonitrile, can be used for comparative analysis.

Table 3.1: Spectroscopic Data for the Isomer 2-methoxy-6-methylpyridine-3-carbonitrile

Data Type	Observed Values
Melting Point	82-83 °C
IR (cm <sup>-1</sup> )	2224 (C≡N)
¹H NMR (CDCl₃, δ ppm)	2.51 (s, 3H, CH <sub>3</sub> ), 4.04 (s, 3H, OCH <sub>3</sub> ), 6.84 (d, J=5.3 Hz, 1H), 8.18 (d, J=5.3 Hz, 1H)
¹³C NMR (CDCl₃, δ ppm)	19.6 (CH <sub>3</sub> ), 53.9 (OCH <sub>3</sub> ), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2)
Mass Spectrum (m/z)	148 (M+), 147, 119, 118

Source: Data for 2-methoxy-6-methylpyridine-3-carbonitrile is provided for comparative purposes.

## **Experimental Protocols**

The following protocols are generalized based on established methods for the synthesis of similar pyridine derivatives and standard analytical techniques.



## Synthesis of 3-methoxy-6-methylpyridine-2-carbonitrile

A potential synthetic route to 3-methoxy-6-methylpyridine-2-carbonitrile involves the cyanation of a corresponding halogenated precursor. A generalized procedure is outlined below, which may require optimization for this specific target molecule.

#### **Reaction Scheme:**

#### Materials:

- 2-chloro-3-methoxy-6-methylpyridine
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Palladium or Copper-based catalyst
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Inert gas (e.g., Nitrogen, Argon)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for work-up (e.g., ethyl acetate, water, brine)
- Silica gel for column chromatography

#### Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), the chosen cyanide salt (1.1-1.5 eq), and the catalyst (0.05-0.1 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent via syringe.



- Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir until
  the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
- Collect the fractions containing the desired product and concentrate to yield pure 3-methoxy-6-methylpyridine-2-carbonitrile.

## **Characterization Methods**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
- 13C NMR: Using the same sample, record the proton-decoupled 13C NMR spectrum.

Infrared (IR) Spectroscopy:

 Acquire the IR spectrum of the solid compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Key vibrational frequencies, particularly the nitrile stretch (around 2220-2240 cm<sup>-1</sup>), should be identified.

Mass Spectrometry (MS):

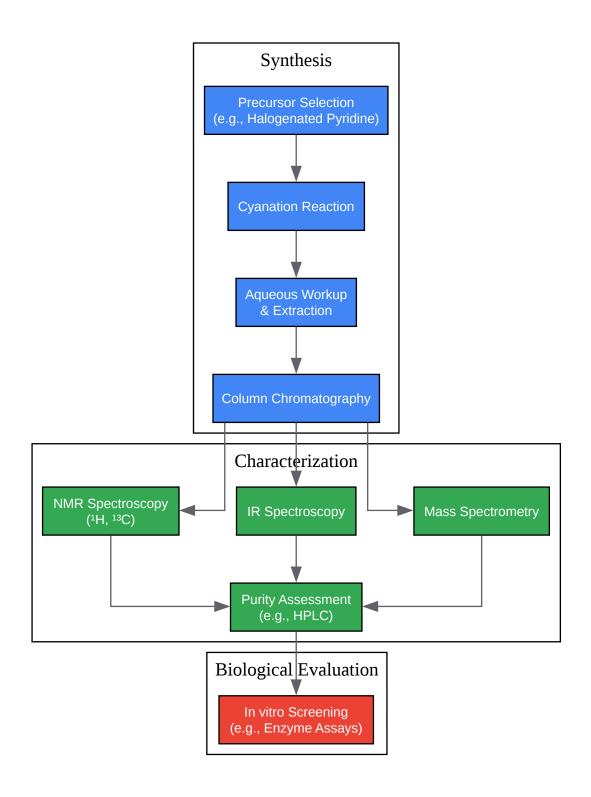


 Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.

# **Logical Workflow for Synthesis and Characterization**

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyridine derivative in a drug discovery context.





Click to download full resolution via product page

Caption: Workflow for Synthesis and Characterization.

## **Potential Applications in Drug Discovery**





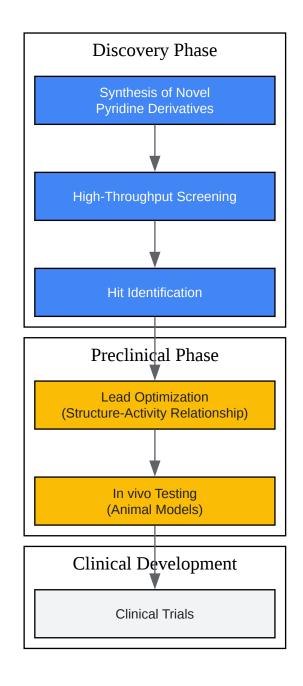


While specific biological activities for 3-methoxy-6-methylpyridine-2-carbonitrile have not been reported, the pyridine carbonitrile scaffold is of significant interest in medicinal chemistry. These derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems with a wide range of pharmacological activities, including but not limited to:

- Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with the active sites of enzymes.[5]
- Receptor Ligands: The pyridine nitrogen can participate in key interactions with various receptors.
- Antimicrobial Agents: Many pyridine derivatives exhibit antibacterial and antifungal properties.
- Anticancer Agents: Substituted pyridines are scaffolds for various anticancer drugs.[5][7]

The logical progression from the synthesis of a novel compound like 3-methoxy-6-methylpyridine-2-carbonitrile to its biological evaluation is a cornerstone of modern drug discovery.





Click to download full resolution via product page

Caption: Drug Discovery and Development Funnel.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-methoxy-6-methyl-2-Pyridinecarbonitrile suppliers & manufacturers in China [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Characterization of 3-methoxy-6-methylpyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590255#3-methoxy-6-methylpyridine-2-carbonitrile-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com